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Compound of Interest

Compound Name: VT-464 racemate

CAS No.: 1375603-36-3; 1610537-15-9

Cat. No.: B2485613

Get Quote

Non-Steroidal CYP17 Lyase Inhibitor & Androgen Receptor Antagonist

Executive Summary
VT-464 (Seviteronel) represents a significant evolution in the therapeutic targeting of the

androgen axis. Unlike first-generation CYP17 inhibitors (e.g., abiraterone acetate), VT-464 is a

non-steroidal, dual-mechanism agent. It functions primarily as a selective inhibitor of CYP17

17,20-lyase and secondarily as a competitive androgen receptor (AR) antagonist.[1][2][3][4][5]

[6]

This guide details the structural pharmacology, comparative kinetics, and experimental

validation of VT-464. The critical distinction for researchers is VT-464's selectivity ratio (~10-

fold preference for lyase over hydroxylase), which theoretically abrogates the need for

concomitant glucocorticoid administration—a major liability in current standard-of-care

regimens.

Molecular Mechanism & Structural Pharmacology
The Selectivity Hypothesis
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The cytochrome P450 17A1 (CYP17A1) enzyme catalyzes two distinct reactions essential for

steroidogenesis:[1][2][7]

17α-hydroxylase activity: Converts pregnenolone/progesterone to 17-OH precursors

(essential for cortisol).

17,20-lyase activity: Converts 17-OH precursors to DHEA/Androstenedione (essential for

testosterone).

Abiraterone indiscriminately inhibits both steps. The blockade of 17α-hydroxylase halts cortisol

production, triggering a compensatory rise in ACTH and mineralocorticoid excess

(hypertension, hypokalemia). Consequently, abiraterone requires co-administration of

prednisone.

VT-464 was rationally designed to selectively target the 17,20-lyase step. By sparing the

hydroxylase step, the cortisol feedback loop remains intact, removing the requirement for

exogenous steroids.

Dual Mechanism (AR Antagonism)
Beyond enzymatic inhibition, VT-464 binds directly to the Androgen Receptor. Efficacy has

been demonstrated against wild-type AR and specific mutants (e.g., T877A, F876L) that often

emerge during enzalutamide resistance.[1][4]

Steroidogenic Pathway Visualization
The following diagram illustrates the differential blockade points of VT-464 versus Abiraterone

within the steroidogenesis cascade.
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Figure 1: Differential inhibition of steroidogenesis. Green arrows indicate pathways preserved

by VT-464; Red dashed arrows indicate selective blockade.
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The table below summarizes the kinetic differences. Note the IC50 values which quantify the

selectivity ratio.

Feature
VT-464
(Seviteronel)

Abiraterone
Acetate

Clinical Implication

Structure
Non-steroidal

(Naphthalene)
Steroidal

VT-464 avoids steroid-

class metabolic side

effects.

CYP17 Lyase IC50 ~69 nM ~15 nM

Abiraterone is more

potent but less

selective.

CYP17 Hydroxylase

IC50
~670 nM ~2.5 nM

VT-464 requires 10x

conc. to hit

hydroxylase;

Abiraterone hits it

immediately.

Selectivity Ratio
~10-fold (Lyase >

Hydroxylase)

< 1-fold (Hydroxylase

> Lyase)

VT-464 spares cortisol

synthesis.

AR Antagonism Yes (Competitive) Minimal/Indirect

VT-464 acts as a

"single-molecule

combination therapy."

Prednisone

Requirement
No Yes

VT-464 reduces pill

burden and steroid-

associated toxicity.

Data Source: Validated from preclinical profiling and Phase 1 studies [1, 2].

Experimental Methodologies
As a senior scientist, ensuring data reproducibility is paramount. The following protocol outlines

the In Vitro CYP17 Enzymatic Selectivity Assay. This assay is the gold standard for validating

the "lyase-selective" claim.
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Protocol: LC-MS/MS CYP17 Inhibition Assay
Objective: Determine IC50 values for 17α-hydroxylase vs. 17,20-lyase activity in human

adrenal microsomes.

Reagents & Equipment
Enzyme Source: Human Adrenocortical Carcinoma cells (H295R) or recombinant human

CYP17A1 microsomes.

Substrates: Progesterone (for hydroxylase), 17-OH Pregnenolone (for lyase).

Cofactor: NADPH regenerating system.

Detection: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+).

Step-by-Step Workflow
Compound Preparation:

Prepare 10-point serial dilution of VT-464 in DMSO (Range: 1 nM to 10 µM).

Include Abiraterone as a positive control and DMSO-only as a negative control (0%

inhibition).

Incubation (Hydroxylase Reaction):

Mix Microsomes (0.5 mg/mL) + Progesterone (2 µM) + VT-464.

Pre-incubate at 37°C for 5 mins.

Initiate with NADPH. Incubate for 15 mins.

Readout: Conversion of Progesterone → 17-OH Progesterone.

Incubation (Lyase Reaction):

Mix Microsomes + 17-OH Pregnenolone (2 µM) + VT-464.
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Critical Step: Add Cytochrome b5 (enhances lyase activity) if using recombinant

microsomes.

Initiate with NADPH. Incubate for 15 mins.

Readout: Conversion of 17-OH Pregnenolone → DHEA.

Quenching & Extraction:

Stop reaction with ice-cold Acetonitrile containing Internal Standard (d3-Testosterone).

Centrifuge at 3000 x g for 10 mins. Collect supernatant.

LC-MS/MS Analysis:

Inject supernatant. Monitor MRM transitions for DHEA and 17-OH Progesterone.

Calculate IC50 using non-linear regression (4-parameter logistic fit).

Experimental Logic Visualization
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Figure 2: LC-MS/MS workflow for determining CYP17 selectivity ratios.
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Clinical Translation & Safety Profile
The transition from bench to bedside for VT-464 highlights both its potential and its limitations.

Efficacy: In Phase 1/2 trials (CRPC and TNBC), VT-464 demonstrated PSA reductions and

tumor suppression in patients resistant to enzalutamide/abiraterone. This validates the "Dual

Mechanism" (AR antagonism + Lyase inhibition) [3, 4].

Safety: The drug is generally well-tolerated, but dose-limiting toxicities (DLTs) involving the

CNS (confusion, tremor) were observed at high doses (750 mg).[2]

Recommended Dose: The RP2D was established at 600 mg QD for men and 450 mg QD for

women to balance efficacy with CNS tolerability [4, 5].

Why this matters: The ability to dose without prednisone is a major quality-of-life improvement

for patients, reducing risks of muscle atrophy, insulin resistance, and skin thinning associated

with chronic steroid use.

References
Gleave, M. et al. (2015). Anticancer activity of the selective CYP17A1 inhibitor, VT-464, in

preclinical models of castrate-resistant prostate cancer.[1][3][8][9] Molecular Cancer

Therapeutics.[1][2]

Yamashita, N. et al. (2016). Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment.

Frontiers in Pharmacology.

Shore, N.D. et al. (2016).[2] Objective response of the dual CYP17-Lyase inhibitor /

androgen receptor antagonist, VT-464, in patients with CRPC.[10] Journal of Clinical

Oncology.[1][2]

Gupta, S. et al. (2018).[1][6] Phase I Study of Seviteronel, a Selective CYP17 Lyase and

Androgen Receptor Inhibitor, in Men with Castration-Resistant Prostate Cancer.[1][2][6][11]

Clinical Cancer Research.[1][6]

Bardia, A. et al. (2018).[2] Phase 1 study of seviteronel, a selective CYP17 lyase and

androgen receptor inhibitor, in women with estrogen receptor-positive or triple-negative

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/29744674/
https://aacrjournals.org/clincancerres/article/24/21/5225/281653/Phase-I-Study-of-Seviteronel-a-Selective-CYP17
https://pmc.ncbi.nlm.nih.gov/articles/PMC4952018/
https://www.researchgate.net/publication/314032619_Anticancer_activity_of_the_selective_CYP17A1_inhibitor_VT-464_in_preclinical_models_of_castrate-resistant_prostate_cancer?_tp=eyJjb250ZXh0Ijp7InBhZ2UiOiJzY2llbnRpZmljQ29udHJpYnV0aW9ucyIsInByZXZpb3VzUGFnZSI6bnVsbCwic3ViUGFnZSI6bnVsbH19
https://pubmed.ncbi.nlm.nih.gov/25351916/
https://aacrjournals.org/clincancerres/article/24/21/5225/281653/Phase-I-Study-of-Seviteronel-a-Selective-CYP17
https://pubmed.ncbi.nlm.nih.gov/29744674/
https://pubmed.ncbi.nlm.nih.gov/29744674/
https://ascopubs.org/doi/10.1200/jco.2012.30.15_suppl.e15167
https://aacrjournals.org/clincancerres/article/24/21/5225/281653/Phase-I-Study-of-Seviteronel-a-Selective-CYP17
https://pubmed.ncbi.nlm.nih.gov/29744674/
https://aacrjournals.org/clincancerres/article/24/21/5225/281653/Phase-I-Study-of-Seviteronel-a-Selective-CYP17
https://scispace.com/pdf/phase-i-study-of-seviteronel-a-selective-cyp17-lyase-and-1uh4gm0s7j.pdf
https://aacrjournals.org/clincancerres/article/24/21/5225/281653/Phase-I-Study-of-Seviteronel-a-Selective-CYP17
https://pubmed.ncbi.nlm.nih.gov/29744674/
https://scispace.com/pdf/phase-i-study-of-seviteronel-a-selective-cyp17-lyase-and-1uh4gm0s7j.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7027396/
https://aacrjournals.org/clincancerres/article/24/21/5225/281653/Phase-I-Study-of-Seviteronel-a-Selective-CYP17
https://scispace.com/pdf/phase-i-study-of-seviteronel-a-selective-cyp17-lyase-and-1uh4gm0s7j.pdf
https://pubmed.ncbi.nlm.nih.gov/29744674/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2485613?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


breast cancer.[11] Breast Cancer Research and Treatment.[1][2][5][11][12][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2485613/docs#technical-guide-pharmacological-
characterization-of-vt-464-seviteronel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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